Secnidazole hemihydrate

描述

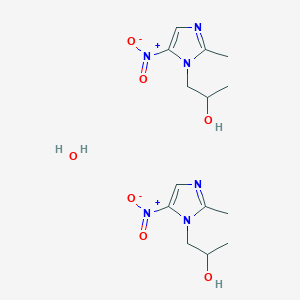

The exact mass of the compound 1-(2-Methyl-5-nitroimidazol-1-yl)propan-2-ol;hydrate is 388.17064713 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11N3O3.H2O/c2*1-5(11)4-9-6(2)8-3-7(9)10(12)13;/h2*3,5,11H,4H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCFEXQLJSCCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-].CC1=NC=C(N1CC(C)O)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746883 | |

| Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227622-73-3 | |

| Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 227622-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Secnidazole Hemihydrate: A Deep Dive into its Mechanism of Action Against Anaerobic Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent, exhibits potent activity against a broad spectrum of anaerobic bacteria and protozoa.[1][2] Its efficacy is rooted in a multi-step mechanism that leverages the unique anaerobic metabolism of susceptible organisms. This technical guide elucidates the core mechanism of action of secnidazole hemihydrate, detailing its cellular uptake, reductive activation, and subsequent cytotoxic effects. This document provides a comprehensive overview of the available quantitative data on its antimicrobial activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Secnidazole belongs to the nitroimidazole class of antibiotics, which also includes metronidazole and tinidazole.[3] Structurally similar to its predecessors, secnidazole distinguishes itself with an improved pharmacokinetic profile, including rapid and complete oral absorption and a longer terminal elimination half-life of approximately 17 hours, which allows for single-dose regimens in some clinical applications.[4][5] Its selective toxicity against anaerobic microorganisms makes it a valuable therapeutic agent for infections such as bacterial vaginosis and trichomoniasis.[6][7] Understanding the precise molecular interactions that underpin its bactericidal activity is crucial for optimizing its clinical use, overcoming potential resistance, and guiding the development of next-generation antimicrobial agents.

Core Mechanism of Action

The antimicrobial action of secnidazole against anaerobic bacteria is a pro-drug activation process that can be dissected into three key stages: cellular entry, reductive activation, and macromolecular damage.

2.1. Cellular Entry: Passive Diffusion

As a small, lipophilic molecule, secnidazole readily crosses the cell membranes of anaerobic bacteria and protozoa through passive diffusion.[3] This process does not require an active transport system and is driven by the concentration gradient of the drug across the bacterial cell envelope.

2.2. Reductive Activation: The "Nitro" Engine

The selective toxicity of secnidazole is contingent upon the unique metabolic machinery present in anaerobic and microaerophilic organisms.[3][6] Once inside the bacterial cell, the inactive secnidazole molecule undergoes a crucial activation step: the reduction of its 5-nitro group.[2] This reduction is catalyzed by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are abundant in the anaerobic respiratory chain.[8] Specifically, enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) play a key role in this process by transferring electrons to the nitroimidazole.[9] This enzymatic reduction generates a highly reactive and short-lived nitro radical anion and other cytotoxic intermediates.[1][3] This process is highly efficient in the low-oxygen environment of anaerobic bacteria. In contrast, in aerobic environments, any formed nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering the drug inactive and thus explaining its selective spectrum of activity.[8]

2.3. Macromolecular Damage: The Lethal Blow

The generated reactive nitro species are the ultimate effectors of secnidazole's bactericidal action. These highly reactive molecules interact with and inflict substantial damage upon critical cellular macromolecules, primarily DNA.[2][3] The interaction with DNA leads to a cascade of deleterious events, including:

-

Loss of Helical Structure: The reactive intermediates disrupt the double-helical structure of the DNA molecule.[6]

-

DNA Strand Breakage: The integrity of the bacterial chromosome is compromised through the induction of single- and double-strand breaks.[3][10]

-

Inhibition of DNA Synthesis and Repair: The damaged DNA can no longer serve as a template for replication or transcription, effectively halting essential cellular processes.[3]

This culmination of DNA damage ultimately triggers bacterial cell death.[2]

Quantitative Antimicrobial Activity

The in vitro activity of secnidazole has been extensively evaluated against a wide range of anaerobic bacteria, particularly those associated with bacterial vaginosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. The following table summarizes the MIC90 values (the concentration of the drug required to inhibit the growth of 90% of isolates) for secnidazole and comparator antimicrobial agents against various anaerobic bacterial species.

| Bacterial Species | Secnidazole MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) | Tinidazole MIC90 (µg/mL) | Clindamycin MIC90 (µg/mL) |

| Anaerococcus tetradius | 2 | 2 | 4 | >128 |

| Atopobium vaginae | 32 | >128 | 128 | 0.5 |

| Bacteroides species | 2 | 2 | 2 | >128 |

| Finegoldia magna | 2 | 2 | 4 | >128 |

| Gardnerella vaginalis | 128 | 64 | 32 | 0.25 |

| Mageeibacillus indolicus | 2 | 2 | 2 | 0.5 |

| Megasphaera-like bacteria | 0.5 | 0.25 | 0.5 | 0.25 |

| Mobiluncus curtisii | 128 | >128 | >128 | 0.25 |

| Mobiluncus mulieris | >128 | >128 | >128 | 0.25 |

| Peptoniphilus harei | 2 | 2 | 4 | >128 |

| Peptoniphilus lacrimalis | 4 | 4 | 4 | >128 |

| Porphyromonas species | 0.25 | 0.5 | 0.25 | 0.25 |

| Prevotella amnii | 2 | 1 | 2 | >128 |

| Prevotella bivia | 8 | 8 | 8 | >128 |

| Prevotella timonensis | 2 | 2 | 2 | >128 |

Data sourced from Petrina et al., 2017.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of secnidazole.

4.1. Antimicrobial Susceptibility Testing: Agar Dilution Method (CLSI Guideline)

This protocol is based on the reference method for antimicrobial susceptibility testing of anaerobic bacteria as described by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of secnidazole against anaerobic bacterial isolates.

Materials:

-

Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

-

This compound analytical standard.

-

Anaerobic bacterial isolates for testing.

-

Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets).

-

Inoculum replicator (e.g., Steers replicator).

-

Sterile saline or broth for inoculum preparation.

-

McFarland turbidity standards.

Procedure:

-

Preparation of Secnidazole Stock Solution: Prepare a stock solution of secnidazole in an appropriate solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

Preparation of Agar Plates:

-

Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

-

Prepare a series of twofold dilutions of the secnidazole stock solution.

-

Add the appropriate volume of each secnidazole dilution to the molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL). Also, prepare a drug-free control plate.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

From a 24-48 hour pure culture of the anaerobic isolate on a non-selective agar plate, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

Using an inoculum replicator, inoculate the surface of the secnidazole-containing and control agar plates with the prepared bacterial suspension.

-

-

Incubation:

-

Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of secnidazole that completely inhibits visible growth, including a haze or a single colony.

-

4.2. DNA Damage Assessment: Comet Assay (Adapted for Anaerobic Bacteria)

This protocol is an adapted methodology for assessing DNA strand breaks in anaerobic bacteria upon exposure to secnidazole, based on the principles of the alkaline comet assay.

Objective: To visualize and quantify DNA damage in individual anaerobic bacterial cells.

Materials:

-

Anaerobic bacterial culture (e.g., Bacteroides fragilis).

-

This compound.

-

Low melting point agarose (LMA).

-

Normal melting point agarose (NMA).

-

Microscope slides.

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Neutralization buffer (0.4 M Tris, pH 7.5).

-

DNA staining solution (e.g., SYBR Green or ethidium bromide).

-

Fluorescence microscope with appropriate filters.

-

Comet scoring software.

Procedure:

-

Treatment of Bacteria:

-

Grow the anaerobic bacteria to mid-log phase in an appropriate broth medium under anaerobic conditions.

-

Expose the bacterial culture to different concentrations of secnidazole (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 1-4 hours) under anaerobic conditions. Include an untreated control.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMA and allow it to solidify.

-

Harvest the bacterial cells by centrifugation and resuspend them in phosphate-buffered saline (PBS).

-

Mix the bacterial suspension with 0.5% LMA at a 1:10 (v/v) ratio at 37°C.

-

Pipette a small volume of this mixture onto the pre-coated slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the bacterial cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Transfer the slides to a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the electrophoresis tank and wash them three times with neutralization buffer for 5 minutes each.

-

Stain the slides with a DNA staining solution.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet" tail.

-

Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

-

4.3. Nitroreductase Activity Assay (Adapted for Anaerobic Bacteria)

This is an adapted spectrophotometric assay to measure the activity of nitroreductase enzymes in cell-free extracts of anaerobic bacteria.

Objective: To quantify the secnidazole-reducing activity of nitroreductases from anaerobic bacteria.

Materials:

-

Anaerobic bacterial culture.

-

This compound.

-

NADH or NADPH.

-

Cell lysis buffer (e.g., BugBuster).

-

Bradford protein assay reagent.

-

Spectrophotometer.

-

Anaerobic chamber or glove box.

Procedure:

-

Preparation of Cell-Free Extract:

-

Grow a large culture of the anaerobic bacteria to the desired growth phase under anaerobic conditions.

-

Harvest the cells by centrifugation, wash with an anaerobic buffer, and resuspend in a small volume of the same buffer.

-

Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis with lysozyme) inside an anaerobic chamber.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant (cell-free extract).

-

Determine the protein concentration of the extract using the Bradford assay.

-

-

Enzyme Assay:

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH.

-

In an anaerobic cuvette inside the anaerobic chamber, prepare a reaction mixture containing buffer, NADH or NADPH, and the cell-free extract.

-

Initiate the reaction by adding secnidazole to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of NADH or NADPH oxidation from the linear portion of the absorbance versus time plot.

-

Nitroreductase activity can be expressed as nmol of NADH/NADPH oxidized per minute per mg of protein.

-

Visualizations

5.1. Signaling Pathway of Secnidazole Action

Caption: The molecular pathway of secnidazole's action against anaerobic bacteria.

5.2. Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of secnidazole.

5.3. Logical Relationship in Secnidazole's Selective Toxicity

Caption: The basis of secnidazole's selective toxicity against anaerobic organisms.

Conclusion

The mechanism of action of this compound against anaerobic bacteria is a well-defined process of selective pro-drug activation. Its efficacy hinges on the anaerobic-specific enzymatic reduction of its nitro group, leading to the generation of cytotoxic radicals that inflict lethal DNA damage. The quantitative data consistently demonstrate its potent activity against a wide array of clinically relevant anaerobic pathogens. The provided experimental protocols offer a framework for researchers to further investigate the nuances of its mechanism and to evaluate the activity of novel antimicrobial agents. The continued study of secnidazole and its interactions with anaerobic bacteria will undoubtedly contribute to the ongoing efforts to combat anaerobic infections and the growing challenge of antimicrobial resistance.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. clyte.tech [clyte.tech]

- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of Secnidazole Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent, is a potent drug effective against various anaerobic protozoa and bacteria.[1][2] It is structurally related to metronidazole and tinidazole but exhibits improved oral absorption and a longer terminal elimination half-life.[1][3] Commercially, secnidazole is often available as a hemihydrate, a crystalline form containing one molecule of water for every two molecules of secnidazole.[4][5] Understanding the physicochemical properties and employing robust characterization techniques are paramount for the formulation development, quality control, and regulatory approval of secnidazole hemihydrate drug products.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of key data in a structured format to facilitate easy reference and comparison.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, dissolution rate, and stability.

General Properties

Secnidazole is chemically designated as 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole.[6][7] A summary of its general properties is presented in Table 1.

Table 1: General Physicochemical Properties of Secnidazole

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₃ | [1] |

| Molecular Weight | 185.18 g/mol | [1][7] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 76 °C (anhydrous form) | [7][8] |

| pKa | Not explicitly found in search results | |

| LogP (XLogP3) | 0.2 | [1] |

Solubility

Secnidazole's solubility is pH-dependent, a crucial factor for its absorption in the gastrointestinal tract.[4][9] It is more soluble in acidic conditions.[4][9] The aqueous solubility of secnidazole is approximately 40 mg/mL.[10] A summary of its solubility in various solvents is provided in Table 2.

Table 2: Solubility of Secnidazole

| Solvent | Solubility | Reference |

| Water | 34 mg/mL (Sonication recommended) | [3] |

| Water (pH 7.4) | >27.8 µg/mL | [1] |

| Ethanol | 35 mg/mL (Sonication recommended) | [3] |

| DMSO | 37 - 60 mg/mL | [3][11] |

| Chloroform | Soluble | [8] |

Polymorphism and Crystal Structure

Secnidazole is known to exhibit crystal pseudopolymorphism, with both an anhydrous and a hemihydrate form being characterized.[6] While the powder X-ray diffraction (PXRD) patterns of the anhydrous and hemihydrate forms are similar, their crystal structures differ.[6] The hemihydrate is the commercially available and stable form at room temperature.[4][5] The crystal structure of this compound has been determined to be a monoclinic system.[6][12] The unit cell parameters for both forms are detailed in Table 3.

Table 3: Crystallographic Data for Secnidazole Anhydrous and Hemihydrate Forms

| Parameter | Anhydrous Secnidazole | This compound | Reference |

| Crystal System | Monoclinic | Monoclinic | [6] |

| Space Group | P2₁/c | Not specified | [6] |

| a | 12.426(2) Å | 12.424(2) Å | [6] |

| b | 12.173(2) Å | 12.187(2) Å | [6] |

| c | 6.656(1) Å | 6.662(1) Å | [6] |

| β | 100.19(1)° | 100.9(1)° | [6] |

| Z | 4 | 4 | [6] |

| Calculated Density (Dx) | 1.271 g/cm³ | Not specified | [6] |

Stability

The stability of this compound is influenced by environmental factors such as humidity. It is reported to be unstable above 54% relative humidity.[4][13] Forced degradation studies have shown that secnidazole undergoes degradation under acidic, alkaline, oxidative, and photolytic conditions.[14]

Characterization of this compound

A combination of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.

References

- 1. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Secnidazole for Trichomoniasis in Women and Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secnidazole | Parasite | Antibiotic | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal pseudopolymorphism of secnidazole bulk drug, C7H11N3O3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. Secnidazole [drugfuture.com]

- 8. labsolu.ca [labsolu.ca]

- 9. seer.ufu.br [seer.ufu.br]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Physico-chemical and solid-state characterization of secnidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Secnidazole Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of anaerobic protozoal and bacterial infections. Its efficacy is intrinsically linked to its specific chemical structure and solid-state form, most notably its commercially available hemihydrate. This technical guide provides a comprehensive overview of the synthetic pathways leading to secnidazole and the analytical methodologies employed for its complete structural elucidation. Detailed experimental protocols for its synthesis and purification are presented, alongside in-depth discussions of spectroscopic and crystallographic techniques used to confirm its molecular and crystalline structure. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of secnidazole-based pharmaceuticals.

Synthesis of Secnidazole Hemihydrate

The synthesis of secnidazole, chemically known as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, is primarily achieved through the alkylation of 2-methyl-5-nitroimidazole. Two principal synthetic routes have been established, utilizing either propylene oxide or a 1-halo-2-propanol derivative as the alkylating agent. The subsequent crystallization from an aqueous medium yields the stable hemihydrate form.

Synthetic Pathways

Route A: Reaction with Propylene Oxide

This method involves the reaction of 2-methyl-5-nitroimidazole with propylene oxide. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, in an organic solvent like ethyl acetate.[1] The reaction proceeds at a controlled temperature, generally between 0-10°C.[1]

Route B: Reaction with 1-Bromo-2-propanol

An alternative pathway involves the reaction of 2-methyl-5-nitroimidazole with 1-bromo-2-propanol in a suitable solvent like acetone, with a base such as potassium carbonate or sodium carbonate acting as a catalyst.[2] This method avoids the use of strong acids and can result in high yields.[3]

Experimental Protocols

Protocol 1: Synthesis via 1-Bromo-2-propanol

This protocol is adapted from patented synthetic methods.[2]

-

Reaction Setup: In a suitable reaction vessel, combine 2-methyl-5-nitroimidazole, 1-bromo-2-propanol, and potassium carbonate in acetone. A typical molar ratio of 2-methyl-5-nitroimidazole to 1-bromo-2-propanol to potassium carbonate is 1:1.5:2.[3]

-

Reaction: The mixture is heated to reflux and the reaction is monitored for completion.

-

Work-up: Upon completion, the acetone is removed under reduced pressure to yield a reaction mixture. Water is added to this mixture, which is then cooled to approximately 5°C to precipitate unreacted starting material and the crude product.

-

Purification: The crude secnidazole is isolated by filtration and washed with cold water.

-

Crystallization to Hemihydrate: The crude product is recrystallized from an aqueous ethanol solution. The crude secnidazole is dissolved in 40% ethanol with heating, treated with activated carbon, and filtered. The filtrate is then cooled to below 5°C to induce crystallization of this compound.[2] The resulting crystals are collected by filtration and dried under vacuum at 35-40°C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The definitive structure of this compound has been established through a combination of crystallographic and spectroscopic techniques. These methods provide a complete picture of the molecule's connectivity, stereochemistry, and its arrangement in the solid state.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids.[4]

Crystal Structure of this compound

Secnidazole crystallizes in the monoclinic crystal system with the space group P21/c.[5][6] The crystal structure reveals the presence of one water molecule for every two molecules of secnidazole, confirming its hemihydrate nature. The crystal packing is stabilized by intermolecular hydrogen bonds involving the hydroxyl group of the propanol side chain, the nitro group, the imidazole ring, and the water molecule.[5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of secnidazole in an aqueous methanolic solution.[5]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature using a specific wavelength of X-rays (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[4]

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While publicly available, fully assigned spectra for this compound in DMSO-d6 are not readily found, the expected chemical shifts can be predicted based on its structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

A singlet for the methyl group attached to the imidazole ring.

-

A multiplet for the methine proton of the propanol side chain.

-

A doublet for the methyl group of the propanol side chain.

-

A doublet of doublets for the two diastereotopic methylene protons of the propanol side chain.

-

A singlet for the proton on the imidazole ring.

-

A broad singlet for the hydroxyl proton.

-

A signal corresponding to the water of hydration.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Signals for the methyl and methine carbons of the propanol side chain.

-

Signals for the carbons of the imidazole ring, including the carbon bearing the nitro group.

-

A signal for the methyl group attached to the imidazole ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[5][7]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Expected Fragmentation Pattern:

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of secnidazole is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

Data Acquisition: The mass spectrum is recorded, and tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Structural Elucidation Workflow Diagram

Caption: Workflow for the structural elucidation of this compound.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Technique | Reference |

| Synthesis | |||

| Yield (Route B) | Up to 89.1% | Chemical Synthesis | [3] |

| Crystal Structure | |||

| Crystal System | Monoclinic | Single-Crystal XRD | [5][6] |

| Space Group | P21/c | Single-Crystal XRD | [5][6] |

| a | 12.426(2) Å | Single-Crystal XRD | [6] |

| b | 12.173(2) Å | Single-Crystal XRD | [6] |

| c | 6.656(1) Å | Single-Crystal XRD | [6] |

| β | 100.19(1)° | Single-Crystal XRD | [6] |

| Z (molecules/unit cell) | 4 | Single-Crystal XRD | [6] |

| FTIR Spectroscopy | |||

| O-H Stretching | ~3508 cm⁻¹ | FTIR | [7] |

| N-O Stretching | ~1528 cm⁻¹ | FTIR | [7] |

| C-N Stretching | ~1271 cm⁻¹ | FTIR | [7] |

Conclusion

The synthesis of this compound is well-established, with robust and high-yielding methods available for its production on a laboratory and industrial scale. The structural elucidation of this important antimicrobial agent has been comprehensively achieved through the application of modern analytical techniques. X-ray crystallography has provided an unambiguous determination of its solid-state structure as a hemihydrate, while spectroscopic methods such as FTIR, NMR, and mass spectrometry have corroborated its molecular structure. This guide provides the essential technical details for the synthesis and characterization of this compound, serving as a critical resource for professionals in the pharmaceutical sciences.

References

In Vitro Antimicrobial Spectrum of Secnidazole Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent, exhibits a broad spectrum of in vitro activity against various anaerobic bacteria and protozoa.[1][2] Structurally related to metronidazole and tinidazole, secnidazole is distinguished by its longer terminal elimination half-life.[1] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of secnidazole hemihydrate, presenting quantitative susceptibility data, detailed experimental methodologies, and a visualization of its mechanism of action. The information compiled is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Antimicrobial Spectrum and Potency

Secnidazole demonstrates potent in vitro activity against a wide range of anaerobic microorganisms, including those implicated in bacterial vaginosis and trichomoniasis.[3][4] Its efficacy is comparable to other nitroimidazoles like metronidazole and tinidazole against many pathogens.[1][5]

Activity Against Protozoa

Secnidazole is highly effective against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis. Studies have shown that secnidazole has better in vitro activity than metronidazole against clinical isolates of T. vaginalis.[6]

Table 1: In Vitro Susceptibility of Trichomonas vaginalis to Secnidazole

| Organism | No. of Isolates | Parameter | Value (µg/mL) |

| Trichomonas vaginalis | 100 | Mean MLC | 5.9 ± 13.2 |

| Trichomonas vaginalis | 100 | Median MLC | 1.6 |

| Trichomonas vaginalis | 71 | MLC correlating with clinical susceptibility | ≤12.5[7][8] |

MLC: Minimum Lethal Concentration

Activity Against Bacteria Associated with Bacterial Vaginosis

Secnidazole shows significant in vitro activity against a variety of bacteria associated with bacterial vaginosis.[5][9] Notably, it spares Lactobacillus species, which are beneficial for vaginal health.[5][9]

Table 2: In Vitro Susceptibility (MIC90) of Bacterial Vaginosis-Associated Bacteria to Secnidazole

| Organism | MIC90 (µg/mL) |

| Anaerococcus tetradius | 2[5][9] |

| Atopobium vaginae | 32[5][9] |

| Bacteroides species | 2[5][9] |

| Finegoldia magna | 2[5][9] |

| Gardnerella vaginalis | 128[5][9] |

| Mageeibacillus indolicus | 2[5][9] |

| Megasphaera-like bacteria | 0.5[5][9] |

| Mobiluncus curtisii | 128[5][9] |

| Mobiluncus mulieris | >128[5][9] |

| Peptoniphilus harei | 2[5][9] |

| Peptoniphilus lacrimalis | 4[5][9] |

| Porphyromonas species | 0.25[5][9] |

| Prevotella amnii | 2[5][9] |

| Prevotella bivia | 8[5][9] |

| Prevotella timonensis | 2[5][9] |

| Lactobacillus species | >128[5][9] |

MIC90: Minimum Inhibitory Concentration for 90% of isolates

Activity Against Other Bacteria

Secnidazole also exhibits in vitro activity against other anaerobic bacteria and some facultative anaerobes at high concentrations.

Table 3: In Vitro Susceptibility of Other Bacteria to Secnidazole

| Organism | Parameter | Value (µg/mL) |

| Gram-negative anaerobic bacteria (120 strains) | MIC90 | 1–4[10] |

| Gram-positive anaerobic bacteria (80 strains) | MIC90 | 4–8[10] |

| Mycoplasma genitalium (10 strains) | MIC Range | 3.1–12.5[11][12] |

| Serratia marcescens | MIC50 | 10,000[13] |

MIC90: Minimum Inhibitory Concentration for 90% of isolates; MIC Range: Range of Minimum Inhibitory Concentrations observed; MIC50: Minimum Inhibitory Concentration for 50% of isolates

Mechanism of Action

Secnidazole, like other 5-nitroimidazole compounds, functions as a prodrug that requires reductive activation within the target microorganism.[14][15] Its selective toxicity towards anaerobic organisms is due to the presence of specific nitroreductases in these microbes.[14]

The mechanism of action involves the following steps:

-

Cellular Uptake: Secnidazole, being lipophilic, passively diffuses across the cell membrane of anaerobic bacteria and protozoa.[14]

-

Reductive Activation: Inside the cell, the nitro group of secnidazole is reduced by microbial nitroreductases. This process generates reactive nitro radical anions and other toxic intermediates.[14][15]

-

Cellular Damage: These highly reactive intermediates interact with and damage critical cellular components, including DNA, leading to strand breakage and destabilization of the helix.[14][15] This damage inhibits DNA synthesis and replication.

-

Cell Death: The extensive damage to DNA and other essential cellular processes ultimately results in the death of the microbial cell.[14]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily obtained using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The agar dilution method is a reference standard for anaerobic susceptibility testing.

Workflow for Agar Dilution MIC Testing:

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.

-

Drug Dilution: Serial twofold dilutions of secnidazole are prepared and added to the molten agar.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The agar plates containing the different concentrations of secnidazole are inoculated with the test organism using a multipoint inoculator.

-

Incubation: Plates are incubated in an anaerobic environment at 37°C for 48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of secnidazole that inhibits visible growth of the organism.

Determination of Minimum Lethal Concentration (MLC)

The broth microdilution method is commonly used to determine the MLC for protozoa like T. vaginalis.

Workflow for Broth Microdilution MLC Testing:

-

Media Preparation: Trypticase-yeast extract-maltose (TYM) medium supplemented with serum is prepared.

-

Drug Dilution: Serial dilutions of secnidazole are prepared in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of T. vaginalis trophozoites is prepared.

-

Inoculation: The wells containing the drug dilutions are inoculated with the parasite suspension.

-

Incubation: The plates are incubated anaerobically at 37°C for 48 hours.

-

Subculture: Aliquots from wells showing no motile parasites are subcultured into fresh drug-free medium.

-

Incubation of Subculture: The subculture tubes are incubated for an additional 48 hours.

-

Reading Results: The MLC is the lowest concentration of secnidazole that results in no growth in the subculture.

Conclusion

This compound possesses a potent and broad in vitro antimicrobial spectrum against key pathogens involved in anaerobic and protozoal infections, particularly those responsible for bacterial vaginosis and trichomoniasis. The data indicates that its activity is comparable, and in some cases superior, to other drugs in its class. The detailed methodologies and the elucidated mechanism of action provide a solid foundation for further research and clinical application of this important antimicrobial agent.

References

- 1. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Secnidazole: next-generation antimicrobial agent for bacterial vaginosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [researchdiscovery.drexel.edu]

- 5. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activities of secnidazole against anaerobic bacteria-Academax [exhibition.academax.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

The Core of Selectivity: Unraveling the Molecular Basis of Secnidazole Hemihydrate's Toxicity to Anaerobes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Secnidazole, a 5-nitroimidazole antimicrobial agent, exhibits remarkable selective toxicity against anaerobic bacteria and protozoa. This in-depth technical guide elucidates the molecular underpinnings of this selectivity, providing a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the mechanism of action, the critical role of the anaerobic intracellular environment, and the specific enzymatic pathways that lead to the targeted cytotoxicity of secnidazole. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding of secnidazole's targeted efficacy.

Introduction

Secnidazole hemihydrate is a potent antimicrobial agent belonging to the 5-nitroimidazole class, which also includes metronidazole and tinidazole.[1][2] It is widely used in the treatment of infections caused by anaerobic bacteria and protozoa.[1] The clinical success of secnidazole is largely attributed to its selective toxicity, which minimizes effects on the host's cells and aerobic microflora while effectively eradicating anaerobic pathogens.[1][3] This selectivity is not inherent to the secnidazole molecule itself but is a consequence of the unique biochemical environment of anaerobic organisms.[4] This guide will explore the intricate molecular mechanisms that govern this targeted action.

Mechanism of Action: A Tale of Two Environments

The selective toxicity of secnidazole is a multi-step process that begins with its entry into the microbial cell and culminates in lethal DNA damage. The key to its selectivity lies in the reductive activation of the drug, a process that occurs efficiently only in the low redox potential environment of anaerobes.[4]

Cellular Uptake

Secnidazole, being a small and lipophilic molecule, readily diffuses across the cell membranes of both anaerobic and aerobic microorganisms through passive diffusion.[1] This initial step is non-selective.

Reductive Activation: The Anaerobic Advantage

Once inside the cell, secnidazole exists as an inactive prodrug.[5] Its activation is contingent upon the reduction of its 5-nitro group.[4] This is where the metabolic distinction between anaerobes and aerobes becomes critical.

Anaerobic and microaerophilic organisms possess electron transport chains with low-potential electron carriers, such as ferredoxin or flavodoxin.[6][7] These proteins have a sufficiently low redox potential to donate electrons to the nitro group of secnidazole. A key enzyme in this process is Pyruvate:Ferredoxin Oxidoreductase (PFOR) , which is abundant in anaerobic bacteria.[8][9] PFOR catalyzes the oxidative decarboxylation of pyruvate, a central step in anaerobic energy metabolism, and in doing so, reduces ferredoxin.[8][9] The reduced ferredoxin then serves as an electron donor for the activation of secnidazole.[3]

In stark contrast, aerobic organisms and host cells have electron transport chains with higher redox potentials and lack the specific nitroreductases capable of efficiently reducing the 5-nitro group of secnidazole.[3] This fundamental difference in cellular machinery is the cornerstone of secnidazole's selective toxicity.

Generation of Cytotoxic Radicals and DNA Damage

The reduction of the nitro group on secnidazole results in the formation of a short-lived, highly reactive nitroso free radical.[3][10] These radical anions are potent cytotoxic agents that can interact with and damage critical cellular macromolecules.[3][11] The primary target of these reactive intermediates is DNA, where they induce strand breaks, loss of helical structure, and ultimately, cell death.[1][11][12] The interaction of these radicals with DNA inhibits DNA synthesis and repair mechanisms, leading to the demise of the anaerobic microbe.[3]

Quantitative Data on Secnidazole's Selective Toxicity

The selective activity of secnidazole is quantitatively demonstrated by comparing its Minimum Inhibitory Concentrations (MIC) against anaerobic and aerobic bacteria.

Table 1: Comparative MIC90 Values of Secnidazole for Anaerobic Bacteria

| Bacterial Species | Secnidazole MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) | Tinidazole MIC90 (µg/mL) |

| Anaerococcus tetradius | 2 | 2 | 4 |

| Atopobium vaginae | 32 | >128 | 128 |

| Bacteroides species | 2 | 2 | 2 |

| Finegoldia magna | 2 | 2 | 4 |

| Gardnerella vaginalis | 128 | 64 | 32 |

| Mageeibacillus indolicus | 2 | 2 | 2 |

| Megasphaera-like bacteria | 0.5 | 0.25 | 0.5 |

| Mobiluncus curtisii | 128 | >128 | >128 |

| Mobiluncus mulieris | >128 | >128 | >128 |

| Peptoniphilus lacrimalis | 4 | 4 | 4 |

| Peptoniphilus harei | 2 | 2 | 4 |

| Porphyromonas species | 0.25 | 0.5 | 0.25 |

| Prevotella bivia | 8 | 8 | 8 |

| Prevotella amnii | 2 | 1 | 2 |

| Prevotella timonensis | 2 | 2 | 2 |

Data sourced from a study on the susceptibility of bacterial vaginosis-associated bacteria.[13][14][15] It is noteworthy that for Lactobacillus species, which are beneficial aerobic bacteria in the vaginal flora, the MIC90 for secnidazole is >128 µg/mL, highlighting its selective nature.[13][14][15]

Table 2: Physicochemical and Pharmacokinetic Properties of Secnidazole

| Parameter | Value | Reference |

| Reduction Potential | Cathodic peak at approx. -0.7 V (pH 7) | [16] |

| Plasma Protein Binding | < 5% | [17] |

| Apparent Volume of Distribution | ~42 L | [17] |

| Plasma Elimination Half-life | ~17 hours | [17] |

| Metabolism | Limited, primarily by CYP3A4/5 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the molecular basis of secnidazole's activity.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., dimethyl sulfoxide)

-

Brucella agar or other suitable agar for anaerobes

-

Sterile petri dishes

-

Anaerobic chamber or jars with gas-generating systems

-

Bacterial strains (anaerobic and aerobic controls)

-

Inoculator (e.g., Steers replicator)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Secnidazole Stock Solution: Prepare a stock solution of secnidazole at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

Preparation of Agar Plates: Melt Brucella agar and cool to 48-50°C. Prepare a series of twofold dilutions of the secnidazole stock solution in molten agar to achieve the desired final concentrations (e.g., 0.125 to 128 µg/mL). Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Culture the bacterial strains to be tested on appropriate media. Suspend colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Using a Steers replicator or a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the secnidazole-containing and control (drug-free) agar plates.

-

Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of secnidazole that completely inhibits the visible growth of the organism.

Assessment of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Secnidazole-treated and untreated bacterial cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Expose bacterial cells to different concentrations of secnidazole for a defined period under anaerobic conditions. Harvest the cells by centrifugation.

-

Embedding Cells in Agarose: Mix a small volume of the bacterial cell suspension with molten LMA at 37°C. Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step. Stain the slides with a DNA-binding fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.[18][19][20][21]

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes in bacterial cell extracts.

Materials:

-

Bacterial cell lysate

-

NADH or NADPH

-

A suitable nitroaromatic substrate (e.g., p-nitobenzoic acid or a fluorogenic/luminogenic probe)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer or luminometer

Procedure:

-

Preparation of Cell Lysate: Grow the anaerobic bacteria of interest to mid-log phase. Harvest the cells and lyse them using sonication or enzymatic methods on ice. Centrifuge to remove cell debris and collect the supernatant containing the cell extract.

-

Assay Reaction: In a microplate well or cuvette, combine the cell extract, NADH or NADPH, and the nitroaromatic substrate in the reaction buffer.

-

Measurement: Monitor the decrease in absorbance of NADH/NADPH at 340 nm or the increase in the signal from the reduced product over time. The rate of change is proportional to the nitroreductase activity.

-

Calculation: Calculate the specific activity of the nitroreductase (e.g., in units per milligram of protein). One unit is typically defined as the amount of enzyme that catalyzes the reduction of a specific amount of substrate per minute under the defined assay conditions.[22][23][24][25]

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of Secnidazole Activation

References

- 1. Structure and electron transfer mechanism of pyruvate:ferredoxin oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 4. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the transport of Bacteroides fragilis and Escherichia coli within saturated sand packs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A tale of two bacteria – Bacteroides fragilis, Escherichia coli, and colorectal cancer [frontiersin.org]

- 8. Pyruvate-ferredoxin oxidoreductase - Proteopedia, life in 3D [proteopedia.org]

- 9. The redox landscape of pyruvate:ferredoxin oxidoreductases reveals often conserved Fe–S cluster potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage by reactive species: Mechanisms, mutation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 20. rndsystems.com [rndsystems.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

The Genesis of a 5-Nitroimidazole: A Technical Guide to the Discovery and History of Secnidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a second-generation 5-nitroimidazole, stands as a significant advancement in the treatment of anaerobic bacterial and protozoal infections.[1] Structurally akin to its predecessors, metronidazole and tinidazole, secnidazole distinguishes itself with an extended terminal elimination half-life, permitting effective single-dose regimens for conditions such as bacterial vaginosis and trichomoniasis.[1][2] This in-depth guide provides a comprehensive overview of the discovery, history, and foundational experimental data of secnidazole, tailored for the scientific community.

Discovery and Historical Development

The journey of secnidazole is rooted in the broader exploration of nitroimidazole compounds as antimicrobial agents. The discovery of this class of drugs dates back to the 1950s with the isolation of azomycin (2-nitroimidazole) from Streptomyces bacteria.[3] However, subsequent research by Rhône-Poulenc in France shifted focus to the more potent 5-nitroimidazole regioisomers, leading to the synthesis of metronidazole in the late 1950s.[1][4]

Following the success of metronidazole, efforts were directed towards developing analogues with improved pharmacokinetic profiles. This led to the synthesis of secnidazole, a molecule designed to have a longer half-life.[1] The initial synthesis of secnidazole was reported by Rhone-Poulenc in French patents filed in the 1960s.[5] Published studies on its clinical efficacy began to emerge in the 1970s, demonstrating its activity against trichomoniasis, giardiasis, and amoebiasis.[1] Despite its long-standing use in many parts of the world, secnidazole only received FDA approval in the United States in 2017 for the treatment of bacterial vaginosis.[1][6]

Chemical Synthesis

The synthesis of secnidazole typically involves the alkylation of 2-methyl-5-nitroimidazole. One common method involves the reaction of 2-methyl-5-nitroimidazole with propylene oxide in the presence of a Lewis acid, such as aluminum trichloride, in an organic solvent like ethyl acetate.[7][8] An alternative approach utilizes 1-bromo-2-propanol as the alkylating agent in a solvent such as acetone, with a base like potassium carbonate acting as a catalyst.[7]

Below is a generalized workflow for the synthesis of secnidazole:

Mechanism of Action

Like other 5-nitroimidazoles, secnidazole functions as a prodrug that requires activation within the target anaerobic organism. Its mechanism of action can be summarized in the following steps:

-

Cellular Uptake: Secnidazole, being a small and lipophilic molecule, readily diffuses across the cell membranes of anaerobic bacteria and protozoa.

-

Reductive Activation: Once inside the microorganism, the nitro group of secnidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This process, catalyzed by microbial nitroreductases, is crucial for the drug's activation and is a key reason for its selective toxicity towards anaerobes.

-

Generation of Reactive Intermediates: The reduction of the nitro group leads to the formation of highly reactive nitro radical anions and other cytotoxic intermediates.

-

Cellular Damage and Death: These reactive intermediates interact with and damage critical cellular components, most notably DNA. This leads to DNA strand breakage, destabilization of the helical structure, and ultimately, inhibition of nucleic acid synthesis, resulting in microbial cell death.

The signaling pathway for secnidazole's mechanism of action is illustrated below:

Quantitative Data Summary

The following tables summarize key quantitative data for secnidazole, including its pharmacokinetic properties and in vitro activity against various pathogens.

Table 1: Pharmacokinetic Properties of Secnidazole

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [2] |

| Terminal Elimination Half-life (t1/2) | ~17 to 29 hours | [2] |

| Oral Bioavailability | Rapid and complete absorption | [1] |

| Metabolism | Hepatic (CYP450 enzymes) | [9][10] |

Table 2: In Vitro Activity of Secnidazole (Minimum Inhibitory Concentration - MIC)

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Atopobium vaginae | 16 | 64 | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize secnidazole.

In Vitro Susceptibility Testing (Agar Dilution Method)

This protocol is adapted from studies evaluating the in vitro activity of secnidazole against anaerobic bacteria such as Atopobium vaginae.[11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of secnidazole against anaerobic bacteria.

Methodology:

-

Bacterial Strains: Obtain clinical isolates of the target anaerobic bacteria.

-

Media Preparation: Prepare appropriate agar media (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).

-

Drug Dilution: Prepare a series of twofold dilutions of secnidazole in the agar medium to achieve a range of final concentrations.

-

Inoculum Preparation: Grow the bacterial strains in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate the agar plates containing the different concentrations of secnidazole with a standardized amount of the bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of secnidazole that completely inhibits the visible growth of the bacteria.

In Vivo Genotoxicity Study (Micronucleus Assay)

This protocol is based on experimental studies evaluating the genotoxic potential of nitroimidazole compounds in animal models.[12]

Objective: To assess the potential of secnidazole to induce chromosomal damage in vivo.

Methodology:

-

Animal Model: Use a suitable animal model, such as Swiss albino mice.

-

Dosing: Administer therapeutic equivalent doses of secnidazole to the test group of animals (e.g., via intraperitoneal injection). Include a positive control group (e.g., treated with cyclophosphamide) and a negative control group (e.g., treated with normal saline).

-

Sample Collection: After a specified time (e.g., 24 hours post-dosing), sacrifice the animals and collect bone marrow from the femur.

-

Slide Preparation: Prepare bone marrow smears on clean glass slides.

-

Staining: Stain the slides with a suitable stain (e.g., May-Grünwald-Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Under a microscope, score a predetermined number of PCEs for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated PCEs in the secnidazole-treated group with the control groups to determine if there is a statistically significant increase in chromosomal damage.

Conclusion

Secnidazole represents a significant milestone in the evolution of 5-nitroimidazole antimicrobial agents. Its discovery and development, driven by the need for more convenient and effective treatments for anaerobic infections, have provided a valuable therapeutic option with a favorable pharmacokinetic profile. The long history of its use globally, coupled with recent approvals in new markets, underscores its established efficacy and safety. For researchers and drug development professionals, the story of secnidazole serves as a compelling case study in the iterative process of drug improvement and the enduring importance of established drug classes in addressing ongoing clinical needs.

References

- 1. The history of secnidazole - Women's Healthcare [npwomenshealthcare.com]

- 2. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1279025C - Improved method of preparing secnidazole - Google Patents [patents.google.com]

- 6. Secnidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]

- 8. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]

- 9. In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of secnidazole against Atopobium vaginae, an anaerobic pathogen involved in bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbcp.com [ijbcp.com]

Secnidazole Hemihydrate: A Technical Guide on its Antiprotozoal Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a second-generation 5-nitroimidazole antimicrobial, has demonstrated significant potential as a potent antiprotozoal agent.[1][2] Structurally related to metronidazole and tinidazole, secnidazole exhibits a broad spectrum of activity against anaerobic bacteria and several medically important protozoa, including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[1][3][4] A key advantage of secnidazole is its improved pharmacokinetic profile, notably a longer terminal elimination half-life, which allows for effective single-dose treatment regimens.[1][4] This attribute enhances patient compliance, a critical factor in the successful eradication of parasitic infections.[5] This technical guide provides an in-depth overview of secnidazole hemihydrate's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes its core processes.

Mechanism of Action

The antiprotozoal activity of secnidazole is dependent on its 5-nitro group.[1] The drug functions as a prodrug that is selectively toxic to anaerobic or microaerophilic protozoa, which possess the necessary low redox potential to activate it.[6]

The process unfolds in several steps:

-

Cellular Uptake: Due to its lipophilic nature, secnidazole passively diffuses across the protozoal cell membrane.[6]

-

Reductive Activation: Once inside the pathogen, the nitro group of secnidazole is reduced by microbial enzymes, specifically nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase), which are abundant in these organisms.[6][7] This reduction process is inefficient in aerobic host cells, contributing to the drug's selective toxicity.[6]

-

Generation of Cytotoxic Intermediates: The enzymatic reduction converts secnidazole into highly reactive nitro radical anions and other cytotoxic intermediates.[1][6]

-

Cellular Damage and Death: These reactive intermediates induce cell death through multiple mechanisms:

-

DNA Damage: They interact with the parasite's DNA, causing helical structure disruption and strand breaks, which inhibits DNA synthesis and replication.[2][6]

-

Protein and Thiol Depletion: The intermediates also damage other critical cellular components, including essential proteins and thiols, further impairing vital metabolic processes.[1][6][7]

-

This multi-faceted attack on critical cellular components ultimately leads to the death of the protozoan parasite.[2][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vinmec.com [vinmec.com]

- 4. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 7. Secnidazole for the Treatment of Giardiasis in Dogs & Cats [cliniciansbrief.com]

Spectroscopic Analysis of Secnidazole Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of secnidazole hemihydrate, a widely used antiprotozoal and antibacterial agent. The following sections detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. While specific data for the hemihydrate is not extensively published, the following data for secnidazole provides a fundamental understanding of its proton and carbon environments. It is important to note that minor variations in chemical shifts may be observed for the hemihydrate form due to the presence of water molecules.

Quantitative NMR Data

Table 1: ¹H NMR Spectroscopic Data of Secnidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectroscopic Data of Secnidazole

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: The provided tables are placeholders. Specific, quantitative ¹H and ¹³C NMR data for this compound were not available in the search results. The data for the anhydrous form or closely related derivatives would be required for a complete analysis and is recommended for experimental comparison.

Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound reference standard.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

1.2.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the sample gauge to ensure the correct depth for insertion into the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and confirming its identity. The presence of water of hydration can be observed in the IR spectrum.

Quantitative IR Data

Table 3: FTIR Absorption Bands and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretching (water of hydration and alcohol) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2970 | Medium | C-H stretching (aliphatic) |

| ~1530 | Strong | N-O asymmetric stretching (nitro group) |

| ~1490 | Medium | C=N stretching (imidazole ring) |

| ~1370 | Strong | N-O symmetric stretching (nitro group) |

| ~1270 | Medium | C-N stretching |

| ~1120 | Medium | C-O stretching (secondary alcohol) |

Experimental Protocol for FTIR Analysis

This protocol describes the analysis of solid this compound using the Potassium Bromide (KBr) pellet method.

2.2.1. Sample Preparation

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Gently grind the mixture with a pestle to a fine, uniform powder.

-

Transfer the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

2.2.2. Data Acquisition

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the this compound sample over the range of 4000-400 cm⁻¹.

-

Perform a background correction on the sample spectrum.

-

Label the significant peaks and compare the spectrum with a reference spectrum if available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of secnidazole, aiding in its identification and structural confirmation.

Quantitative MS Data

Table 4: Mass Spectrometry Fragmentation Data for Secnidazole [1]

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) and Relative Intensities |

| Positive | 186.087 [M+H]⁺ | 128.045 (100%), 82.052 (38.6%), 59.049 (21.0%), 111.044 (11.8%), 43.019 (7.6%) |

| Negative | 184.073 [M-H]⁻ | 126.031 (100%), 140.046 (56.2%), 96.033 (9.0%) |

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for obtaining the mass spectrum of this compound using Electrospray Ionization (ESI) coupled with a mass analyzer.

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2.2. Data Acquisition

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant signal for the molecular ion.

-

Acquire the full scan mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Note: Quantification of Secnidazole Hemihydrate using a Validated RP-HPLC Method

Introduction